molecular formula C11H11ClN2O3 B7791429 5-(Chloromethyl)-3-(2,5-dimethoxyphenyl)-1,2,4-oxadiazole

5-(Chloromethyl)-3-(2,5-dimethoxyphenyl)-1,2,4-oxadiazole

Cat. No.: B7791429
M. Wt: 254.67 g/mol
InChI Key: GTGHMTKCNUIPEL-UHFFFAOYSA-N
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Description

5-(Chloromethyl)-3-(2,5-dimethoxyphenyl)-1,2,4-oxadiazole is a heterocyclic compound that contains an oxadiazole ring substituted with a chloromethyl group and a 2,5-dimethoxyphenyl group

Properties

IUPAC Name

5-(chloromethyl)-3-(2,5-dimethoxyphenyl)-1,2,4-oxadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11ClN2O3/c1-15-7-3-4-9(16-2)8(5-7)11-13-10(6-12)17-14-11/h3-5H,6H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GTGHMTKCNUIPEL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)OC)C2=NOC(=N2)CCl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11ClN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

254.67 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(Chloromethyl)-3-(2,5-dimethoxyphenyl)-1,2,4-oxadiazole typically involves the following steps:

    Formation of the Oxadiazole Ring: The oxadiazole ring can be synthesized by the cyclization of a suitable precursor such as a hydrazide or an amidoxime with a carboxylic acid derivative.

    Introduction of the Chloromethyl Group: The chloromethyl group can be introduced via chloromethylation reactions using reagents such as chloromethyl methyl ether or paraformaldehyde in the presence of an acid catalyst.

    Attachment of the 2,5-Dimethoxyphenyl Group: The 2,5-dimethoxyphenyl group can be introduced through a coupling reaction, such as a Suzuki coupling, using a suitable boronic acid derivative.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. This may involve the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

5-(Chloromethyl)-3-(2,5-dimethoxyphenyl)-1,2,4-oxadiazole can undergo various types of chemical reactions, including:

    Nucleophilic Substitution: The chloromethyl group can participate in nucleophilic substitution reactions, forming new carbon-carbon or carbon-heteroatom bonds.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, potentially modifying the oxadiazole ring or the aromatic substituents.

    Coupling Reactions: The aromatic ring can participate in coupling reactions such as Suzuki or Heck reactions.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium azide, thiols, or amines can be used under mild to moderate conditions.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be used.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly employed.

Major Products Formed

    Substitution Products: Depending on the nucleophile, various substituted derivatives can be formed.

    Oxidation Products: Oxidation can lead to the formation of oxadiazole N-oxides or other oxidized derivatives.

    Reduction Products: Reduction can yield partially or fully reduced oxadiazole derivatives.

Scientific Research Applications

5-(Chloromethyl)-3-(2,5-dimethoxyphenyl)-1,2,4-oxadiazole has several applications in scientific research:

    Medicinal Chemistry: It can be used as a scaffold for the development of new pharmaceuticals, particularly as potential antimicrobial or anticancer agents.

    Materials Science: The compound can be used in the synthesis of novel materials with unique electronic or optical properties.

    Organic Synthesis: It serves as an intermediate in the synthesis of more complex molecules, facilitating the construction of diverse chemical libraries.

Mechanism of Action

The mechanism of action of 5-(Chloromethyl)-3-(2,5-dimethoxyphenyl)-1,2,4-oxadiazole depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity through binding interactions. The molecular targets and pathways involved would vary based on the specific biological context and the nature of the substituents on the oxadiazole ring.

Comparison with Similar Compounds

Similar Compounds

    5-(Chloromethyl)-3-phenyl-1,2,4-oxadiazole: Lacks the 2,5-dimethoxy substitution on the phenyl ring.

    3-(2,5-Dimethoxyphenyl)-1,2,4-oxadiazole: Lacks the chloromethyl group.

    5-(Bromomethyl)-3-(2,5-dimethoxyphenyl)-1,2,4-oxadiazole: Contains a bromomethyl group instead of a chloromethyl group.

Uniqueness

The presence of both the chloromethyl group and the 2,5-dimethoxyphenyl group in 5-(Chloromethyl)-3-(2,5-dimethoxyphenyl)-1,2,4-oxadiazole imparts unique chemical properties, such as increased reactivity in nucleophilic substitution reactions and potential for diverse functionalization. This makes it a valuable compound for various synthetic and research applications.

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